molecular formula C14H27NO B14658831 N-Propylundec-10-enamide CAS No. 50278-86-9

N-Propylundec-10-enamide

Katalognummer: B14658831
CAS-Nummer: 50278-86-9
Molekulargewicht: 225.37 g/mol
InChI-Schlüssel: XWRDVOBCDGPZEW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Propylundec-10-enamide is an organic compound with the molecular formula C14H27NO. It belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N). This compound is notable for its long carbon chain and the presence of a double bond at the 10th position, which imparts unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-Propylundec-10-enamide can be synthesized through various methods. One common approach involves the reaction of undec-10-enoic acid with propylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs under mild conditions, with the formation of the amide bond facilitated by the coupling agent .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as distillation or chromatography to remove impurities and obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

N-Propylundec-10-enamide undergoes various chemical reactions, including:

    Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.

    Reduction: The carbonyl group can be reduced to form amines.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the carbonyl group.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxides (RO-) can be used in substitution reactions.

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Amines.

    Substitution: Various substituted amides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-Propylundec-10-enamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-Propylundec-10-enamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the double bond and the amide group allows for specific interactions with biological molecules, influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-Propylundec-10-enamide: C14H27NO

    N-Propylundec-10-enamine: Similar structure but with an amine group instead of an amide.

    N-Propylundec-10-enol: Similar structure but with a hydroxyl group instead of an amide.

Uniqueness

This compound is unique due to the presence of both a long carbon chain and a double bond, which imparts distinct chemical and physical properties. This combination is not commonly found in other similar compounds, making it valuable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

50278-86-9

Molekularformel

C14H27NO

Molekulargewicht

225.37 g/mol

IUPAC-Name

N-propylundec-10-enamide

InChI

InChI=1S/C14H27NO/c1-3-5-6-7-8-9-10-11-12-14(16)15-13-4-2/h3H,1,4-13H2,2H3,(H,15,16)

InChI-Schlüssel

XWRDVOBCDGPZEW-UHFFFAOYSA-N

Kanonische SMILES

CCCNC(=O)CCCCCCCCC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.